molecular formula C24H37NO8 B8115915 methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate

Cat. No.: B8115915
M. Wt: 467.6 g/mol
InChI Key: SRPFBDYGFZQECI-IBGZPJMESA-N
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Preparation Methods

The synthesis of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate involves several steps. The process typically starts with the protection of the tyrosine amino group using a tert-butyl ester (tBu) group. This is followed by the attachment of a polyethylene glycol (PEG2) linker and the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final step involves the esterification of the tyrosine carboxyl group with a methyl ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate involves its role as a protecting group in peptide synthesis. The tert-butyl and Boc groups protect the amino and carboxyl groups of tyrosine, preventing unwanted side reactions during peptide coupling. The PEG2 linker provides solubility and flexibility to the peptide chain, facilitating its synthesis and purification .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO8/c1-23(2,3)32-20(26)12-13-30-14-15-31-18-10-8-17(9-11-18)16-19(21(27)29-7)25-22(28)33-24(4,5)6/h8-11,19H,12-16H2,1-7H3,(H,25,28)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPFBDYGFZQECI-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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